Acide docosahexaénoïque

Vue d'ensemble

Description

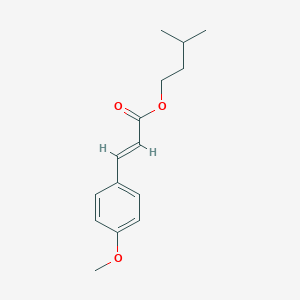

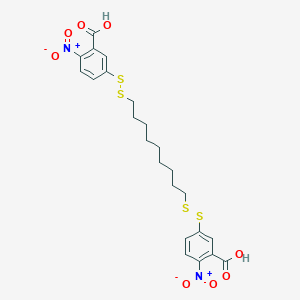

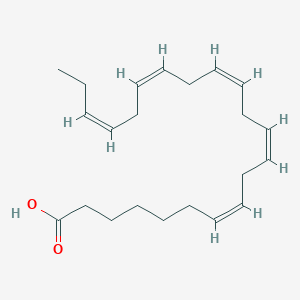

(7Z,10Z,13Z,16Z,19Z)-docosapentaenoic acid is the all-cis-isomer of a C22 polyunsaturated fatty acid having five double bonds in the 7-, 10-, 13-, 16- and 19-positions. It has a role as a human metabolite and an algal metabolite. It is a docosapentaenoic acid and an omega-3 fatty acid. It is a conjugate acid of a (7Z,10Z,13Z,16Z,19Z)-docosapentaenoate.

Docosapentaenoic acid is a natural product found in Homo sapiens and Caenorhabditis elegans with data available.

Clupanodonic Acid is a polyunsaturated very long-chain fatty acid with a 22-carbon backbone and 5 double bonds, originating from the 3rd, 6th, 9th, 12th and 15th positions from the methyl end, with all double bonds in the cis- configuration.

Docosapentaenoic Acid is a polyunsaturated very long-chain fatty acid with a 22-carbon backbone and exactly 5 double bonds. There are 3 recognized isomers of docosapentaenoic acid, and double-bonds for this fatty acid can be originating from either the (3rd, 6th, 9th, 12th, and 15th), the (3rd, 7th, 10th, 14th, and 18th), or the (6th, 9th, 12th, 15th, and 18th) positions from the methyl end.

Applications De Recherche Scientifique

Santé cardiovasculaire

Le DPA contribue à de nombreux effets bénéfiques, principalement liés à la santé cardiovasculaire . Il a été rapporté que le DPA est efficace pour inhiber l'agrégation dans les plaquettes obtenues à partir de sang de lapin, plus que l'EPA et le DHA .

Neurodéveloppement

Le DPA, ainsi que d'autres acides gras polyinsaturés à longue chaîne (LC-PUFA) comme l'EPA et le DHA, joue un rôle crucial dans le neurodéveloppement . Le DPA est le deuxième LC-PUFA n-3 le plus abondant dans le cerveau , ce qui suggère une fonction pertinente dans le développement du cerveau.

Réduction du risque de maladie neurodégénérative

Le DPA est associé à la réduction du risque de maladies neurodégénératives . Cela suggère que le DPA pourrait être un agent thérapeutique potentiel pour les maladies neurodégénératives.

Nutrition infantile

Le DPA se trouve dans le lait maternel , ce qui peut suggérer un rôle potentiel dans la nutrition infantile. Cependant, il n'est actuellement pas ajouté aux préparations pour nourrissons commerciales .

Cicatrisation des plaies

Il existe des preuves que le DPA possède une capacité de migration des cellules endothéliales 10 fois supérieure à celle de l'EPA , ce qui est important dans les processus de cicatrisation des plaies .

Effets métaboliques

Une étude in vivo a rapporté que le DPA réduit les niveaux d'activité de la synthase des acides gras et de la malonyl chez les souris supplémentées en DPA, et ces effets étaient plus forts que chez les souris supplémentées en EPA

Mécanisme D'action

Target of Action

Docosapentaenoic acid (DPA) is a long-chain n-3 polyunsaturated fatty acid (PUFA) that primarily targets apolipoprotein B-containing lipoproteins . These lipoproteins play a crucial role in lipid metabolism and are associated with cardiovascular disease risk .

Mode of Action

DPA interacts with its targets by reducing the production of very-low-density lipoprotein (VLDL)-triglycerides in the liver . DPA also enhances chylomicron clearance, leading to a reduction in postprandial triglyceride levels .

Biochemical Pathways

DPA is an intermediary product in the n-3 synthesis pathway, between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) . It can be metabolized by lipoxygenase in platelets to form various hydroxy-DPAs . DPA is also involved in the production of several bioactive lipid mediators, including resolvins, protectins, and maresins .

Result of Action

The primary result of DPA’s action is a decrease in both fasting and postprandial serum triglyceride levels . This is achieved through the reduction of hepatic VLDL-triglyceride production and enhanced chylomicron clearance . DPA also has potential beneficial health effects, including anti-inflammatory actions, antiplatelet aggregation, and improved plasma lipid profile .

Action Environment

The action of DPA can be influenced by dietary intake, as DPA is part of our normal diet through fish and lean red meat . The ratio of omega-3 to omega-6 PUFAs in tissues, which can be influenced by diet, may also impact the anti-inflammatory and tissue-protective effects of DPA .

Analyse Biochimique

Biochemical Properties

Docosapentaenoic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is an intermediate compound between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) in the metabolic pathway of DHA in eukaryotes . Mammalian cells, including human cells, metabolize Docosapentaenoic acid to an array of products that are members of the specialized proresolving mediators class of PUFA metabolites .

Cellular Effects

Docosapentaenoic acid has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported that Docosapentaenoic acid is effective in inhibition of aggregation in platelets obtained from rabbit blood .

Molecular Mechanism

The mechanism of action of Docosapentaenoic acid is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is an intermediate compound between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) in the metabolic pathway of DHA in eukaryotes .

Temporal Effects in Laboratory Settings

The effects of Docosapentaenoic acid change over time in laboratory settings. It has been observed that the maximum biomass content and Docosapentaenoic acid yield were obtained in 10 days .

Dosage Effects in Animal Models

The effects of Docosapentaenoic acid vary with different dosages in animal models

Metabolic Pathways

Docosapentaenoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels . For instance, it is an intermediate compound between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) in the metabolic pathway of DHA in eukaryotes .

Propriétés

IUPAC Name |

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFFSWGQGVEMMI-JLNKQSITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074758 | |

| Record name | Clupanodonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Docosapentaenoic acid (22n-3) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24880-45-3 | |

| Record name | Clupanodonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24880-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clupanodonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024880453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clupanodonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLUPANODONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS3OZT14QT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Docosapentaenoic acid (22n-3) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine](/img/structure/B135545.png)

![1-Bromobicyclo[1.1.1]pentane](/img/structure/B135548.png)